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Compound of Interest

(3,5-
Compound Name:
Dimethoxybenzyl)methylamine

Cat. No. B151421

An objective analysis of the synthesis, physicochemical properties, and spectroscopic
signatures of the six positional isomers of dimethoxybenzylamine.

Dimethoxybenzylamine, a key structural motif in medicinal chemistry, serves as a versatile
building block for a wide range of biologically active compounds. The positional isomerism of
the two methoxy groups on the benzene ring significantly influences the molecule's
physicochemical properties, reactivity, and ultimately its interaction with biological targets. This
guide provides a detailed comparative analysis of the six isomers of dimethoxybenzylamine:
2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzylamine, offering a valuable resource for
researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Comparison

The location of the methoxy groups on the aromatic ring imparts distinct physicochemical
properties to each isomer, which can be crucial for predicting their behavior in both chemical
reactions and biological systems. A summary of these properties, compiled from various
sources, is presented below.
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Isomer

Molecular
Formula

Molecular
Weight (
g/mol)

Physical
Form

Boiling
Point (°C)

Density
(g/mL at

25°C)

Refractiv
e Index
(n20/D)

2,3-
Dimethoxy
benzylamin
e

CoH13NO2

167.21

2,4-
Dimethoxy
benzylamin

e

CoH13NO2

167.21

Liquid

95 (0.2
mmHg)[1]

1.113[1]

1.549[1]

2,5-
Dimethoxy
benzylamin
e

CoH13NO2

167.21

2,6-
Dimethoxy
benzylamin

e

CoH13NO2

167.21

3,4-
Dimethoxy
benzylamin

e

CoH13NO2

167.21

Pale
Yellow Oil

281-284[2]

1.109[2]

1.556[2]

3,5-
Dimethoxy
benzylamin
e

CoH13NO2

167.21

Solid

94-96 (0.1
mmHgQ)

1.106

1.542

Spectroscopic Data Summary

The differentiation of dimethoxybenzylamine isomers is readily achieved through standard
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). While comprehensive, directly comparable
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datasets are not always available in the literature, the following provides an overview of

expected and reported spectral characteristics.

'H NMR (CDCls, &

Key IR Absorptions

Mass Spec. (El) -

Isomer ppm) - Aromatic ( 1 Key Fragments
cm-
Protons (m/z)
o ) N-H stretching Molecular ion (167),
Distinct signals
) (~3300-3400), C-N fragments from
corresponding to three ) ]
2,3- ) ) stretching, C-O benzylic cleavage and
adjacent aromatic ) )
stretching, aromatic loss of methoxy
protons. )
C-H bending. groups.
o N-H stretching, C-N
Characteristic pattern _
] ) stretching, C-O 167 (M+), 152, 136,
2.,4- for 1,2,4-trisubstituted ) )
stretching, aromatic 107.
benzene. )
C-H bending.
) Molecular ion (167),
) S N-H stretching, C-N
Signals indicative of a ] fragments from
] ] stretching, C-O )
2,5- 1,2,5-trisubstituted ] ) benzylic cleavage and
_ stretching, aromatic
ring. ) loss of methoxy
C-H bending.
groups.
) Molecular ion (167),
) N-H stretching, C-N
Symmetrical pattern ) fragments from
) stretching, C-O )
2,6- for the two equivalent ) ) benzylic cleavage and
, stretching, aromatic
aromatic protons. ) loss of methoxy
C-H bending.
groups.
ABX or related N-H stretching, C-N
34 complex pattern for stretching, C-O 167 (M+), 152, 136,
the three aromatic stretching, aromatic 107.
protons. C-H bending.
Symmetrical pattern ) Molecular ion (167),
i ) N-H stretching, C-N
with two equivalent ) fragments from
stretching, C-O ]
3,5- protons ortho to the benzylic cleavage and

benzylamine group

and one proton para.

stretching, aromatic
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loss of methoxy

groups.
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Synthesis and Experimental Protocols

The most common synthetic routes to dimethoxybenzylamines involve the reduction of the
corresponding dimethoxybenzonitrile or the reductive amination of the corresponding
dimethoxybenzaldehyde.

General Workflow for Synthesis

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Reductive Amination Nitrile Reduction

(Dlmethoxybenzaldehyde Isomen) J—(Ammoma or Ammonium Salt (starl aldehyde) (Dimelhoxybenzonlmle Isomer) ( Reducing Agent (e.g., LiAlHa, H2/Raney Ni) )

Reduction

v

Imine Intermedlate) ( Reducing Agent (e.g., NaBHa, Hz/Pd-C) ) (Dime(hoxybenzylamme Isomer)<7

Reduction

Y Y

Dimethoxybenzylamine Isomer

Gimethoxybenzylamine Isomer Librara

'

Grimary Biological Assay (e.g., Receptor Binding, Enzyme InhibitionD

'

( Hit Identification and ICso/ECso Determination )

'

(Secondary Assays (e.g., Cell-based, FunctionaID

: :

(Structure—Activity Relationship (SAR) Analysis)

C_ead Optimizatior)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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